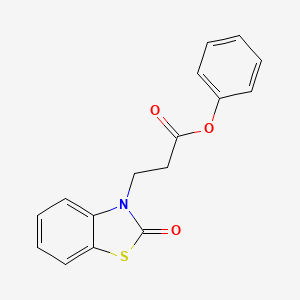

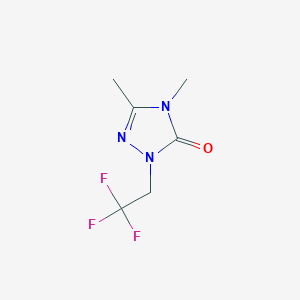

![molecular formula C17H20N6O3S B2647217 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1170167-73-3](/img/structure/B2647217.png)

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit promising pharmacological potentials .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds involves the formation of pyrazol-3-one substrates . The 4-chloro-7H-pyrazolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and a few drops of concentrated HCl are added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes a fused heteroaromatic ring bearing pyrazole and pyrimidine units . The 1H-NMR spectra of similar compounds show signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include the formation of pyrazol-3-one substrates, followed by a reaction with the appropriate amines in the presence of concentrated HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described in the literature. For instance, one compound was described as a yellow liquid with a yield of 62%. Its 1H NMR (CDCl3, 400 MHz) showed various signals, and its LC-MS: m/z was 248 (M+1) .Scientific Research Applications

Cancer Treatment

This compound has been identified as a potential inhibitor of CDK2 , a protein kinase that plays a crucial role in cell cycle regulation . It has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that it could be used in the development of new cancer treatments.

Antitumor Activity

The compound has demonstrated marked antitumor activity against various tested cell lines, with IC50 values ranging from 5.00 to 32.52 μM . This indicates its potential as an antitumor agent.

Cell Cycle Alteration

The compound has been found to cause significant alterations in cell cycle progression . This could be leveraged in therapies aimed at disrupting the cell cycle of cancer cells.

Apoptosis Induction

In addition to altering cell cycle progression, the compound has also been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a mechanism that can be targeted in cancer therapies to kill cancer cells.

Synthesis of Derivatives

The compound’s structure allows for the synthesis of various derivatives . These derivatives could potentially have different or enhanced biological activities, expanding the range of its applications.

Antimicrobial Evaluation

While there is less information available on this application, some related compounds have been evaluated for their antimicrobial properties . This suggests that “N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide” could potentially be investigated for similar uses.

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines include the development of novel CDK2 targeting compounds . There is a serious demand for therapies targeting cancer subtypes, and the inhibitors of protein kinases are considered as one of the therapeutic options for cancer treatment .

properties

IUPAC Name |

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3S/c24-27(25,14-4-2-1-3-5-14)21-6-7-23-17-15(12-20-23)16(18-13-19-17)22-8-10-26-11-9-22/h1-5,12-13,21H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSZHWSTCJGSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

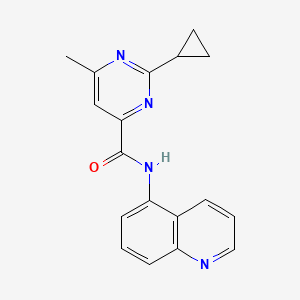

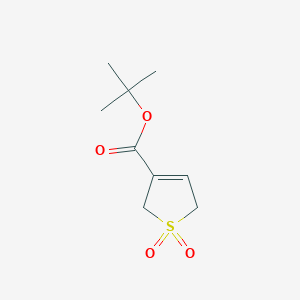

![1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2647135.png)

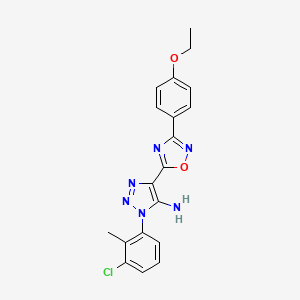

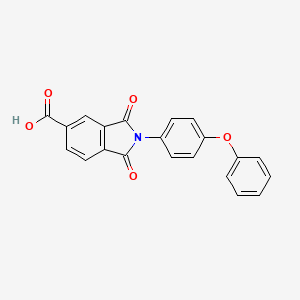

![(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2647139.png)

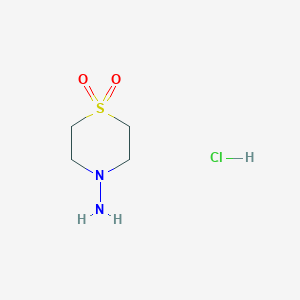

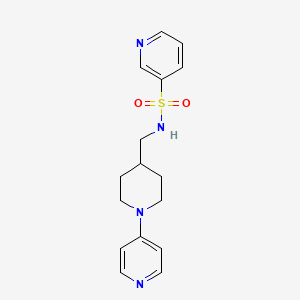

![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)

![1-(3-bromophenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2647146.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)

![(E)-4-(Dimethylamino)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-enamide](/img/structure/B2647156.png)